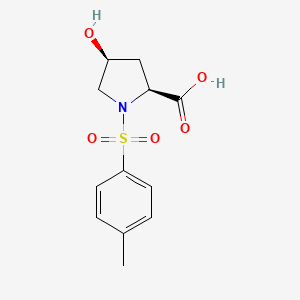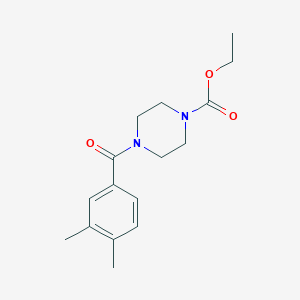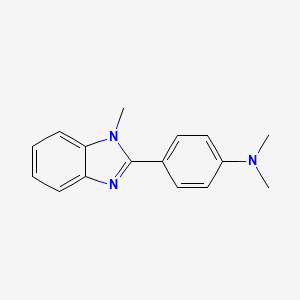![molecular formula C11H12N4OS B7599958 4-[[5-(Furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile](/img/structure/B7599958.png)
4-[[5-(Furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[5-(Furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile is a synthetic chemical compound featuring a complex structure composed of furan, triazole, and butanenitrile groups. This compound exhibits unique chemical properties, which make it a subject of interest in various fields, including chemistry, biology, and medicinal research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[5-(Furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile typically involves multi-step reactions:
Formation of the Triazole Ring: : Starting with a furan derivative, the triazole ring is synthesized through a cyclization reaction, involving a condensation process with hydrazine and subsequent reaction with carbon disulfide.
Introduction of the Sulfanyl Group: : The sulfanyl group is introduced by reacting the triazole intermediate with a butanenitrile derivative under controlled conditions, often using thiol reagents and base catalysts to facilitate the formation of the sulfide bond.
Industrial Production Methods: Industrial production typically scales up the laboratory methods using large-scale reactors and continuous flow techniques to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the product's purity and minimize by-products.
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl and furan groups.
Reduction: : Reduction reactions may target the nitrile group, converting it to primary amines under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Nucleophilic reagents like sodium ethoxide or electrophilic reagents such as alkyl halides.
Major Products:
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion to butylamino derivatives.
Substitution: : Various substituted furans and triazoles depending on the reagents used.
科学的研究の応用
Chemistry: : Utilized as a building block in organic synthesis, facilitating the construction of complex molecular architectures. Biology : Explored for its potential biological activity, including antimicrobial and antifungal properties. Medicine : Investigated for its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors. Industry : Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Enzymes and receptors, where it can act as an inhibitor or modulator.
Pathways Involved: : The compound may interfere with metabolic pathways, enzyme catalysis, or signal transduction, depending on the specific application.
類似化合物との比較
Compared to other compounds with similar structures:
4-[[5-(Thiazol-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile: : Shares a similar backbone but with a thiazole ring instead of a furan ring, leading to different electronic properties and reactivity.
4-[[5-(Pyridin-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile: : Substituting the furan with pyridine alters the compound's basicity and coordination chemistry.
Conclusion
4-[[5-(Furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile is a compound of considerable interest due to its complex structure and versatile applications. Its unique chemical and biological properties set it apart from similar compounds, making it a valuable subject for continued research and development.
特性
IUPAC Name |
4-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-15-10(9-5-4-7-16-9)13-14-11(15)17-8-3-2-6-12/h4-5,7H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLHNRNOPQHOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCCC#N)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-2-[[2-(3,4-difluorophenyl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B7599890.png)

![2-Thieno[2,3-d]pyrimidin-2-ylsulfanylacetic acid](/img/structure/B7599919.png)
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylthiophene-2-sulfonamide](/img/structure/B7599921.png)





![Ethyl 2-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7599950.png)

![1-(2,3-dihydro-1H-inden-5-yl)-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]ethanone](/img/structure/B7599969.png)
![N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7599978.png)

